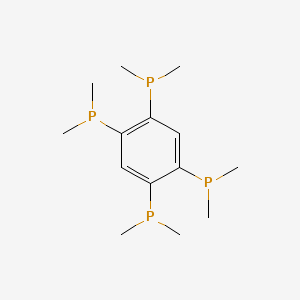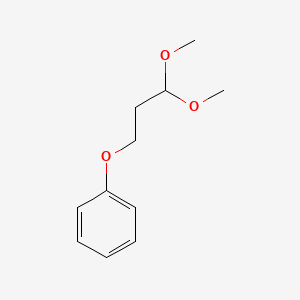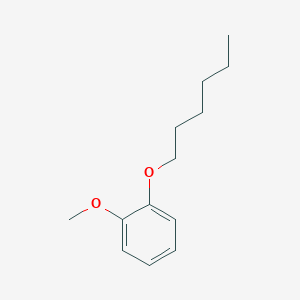
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is a complex organic compound derived from anthracene. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a carboxylic acid group, and several methyl groups. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) typically involves multiple steps. One common method is the oxidative dehydrogenation of 1-tetralones, which can be achieved using silver (I) oxide in 1,4-dioxane. This reaction converts 9,10-dihydroxy-1-oxo, 9,10-dihydroxy-1,5-dioxo, and 1,8-dioxo-1,2,3,4,5,6,7,8-octahydro anthracene into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative processes on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Silver (I) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with additional hydroxyl groups.
Substitution: Formation of esters and ethers with varying alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthracycline antibiotics.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also intercalate into DNA, disrupting its structure and function, which is a common mechanism for many anthraquinone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
Uniqueness
2-Anthracenecarboxylicacid, 5,6,7,8-tetrahydro-3,9-dihydroxy-1,7,10-trimethyl-8-oxo-(9CI) is unique due to its specific combination of functional groups and its tetrahydro structure
Propiedades
Número CAS |
162857-54-7 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
3,9-dihydroxy-1,7,10-trimethyl-8-oxo-6,7-dihydro-5H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O5/c1-7-4-5-10-8(2)11-6-12(19)14(18(22)23)9(3)13(11)17(21)15(10)16(7)20/h6-7,19,21H,4-5H2,1-3H3,(H,22,23) |
Clave InChI |
POBFRAMXDBJSAK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C3=CC(=C(C(=C3C(=C2C1=O)O)C)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)




![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)

![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)

![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
